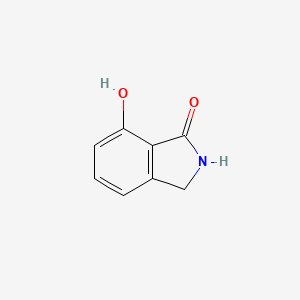

7-Hydroxyisoindolin-1-one

説明

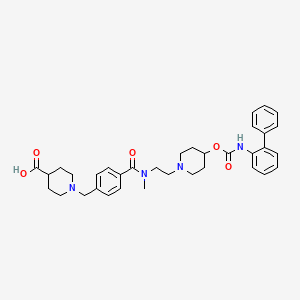

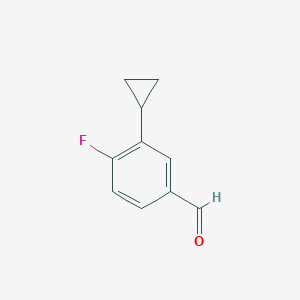

7-Hydroxyisoindolin-1-one is a compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is used for scientific research and development .

Synthesis Analysis

A small library of 3-hydroxyisoindolin-1-ones, which are similar to 7-Hydroxyisoindolin-1-one, has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

Molecular Structure Analysis

The molecular structure of 7-Hydroxyisoindolin-1-one is characterized by its linear formula C8H7NO2 . More detailed structural insights can be obtained from molecular modeling studies .

Chemical Reactions Analysis

Isoindolin-1-ones, including 7-Hydroxyisoindolin-1-one, can be synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn), as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .

科学的研究の応用

Chemical Synthesis Methods :

- Ultrasonic-assisted synthesis of isoindolin-1-one derivatives, including 7-Hydroxyisoindolin-1-one, has been developed, characterized by high efficiency and yields. This method is applicable on a multigram scale and adaptable for synthesizing various isoindolin-1-ones (Mardjan et al., 2022).

- Novel approaches for the synthesis of 3-hydroxyisoindolin-1-ones have been reported, involving metal-free tandem transformations in water and other environmentally friendly processes (Zhou et al., 2010), (López-Valdez et al., 2011).

Applications as Fluorescent Probes :

- 7-Hydroxy-3-methyleneisoindolin-1-one has been synthesized and investigated as a fluorescent probe undergoing excited-state intramolecular proton transfer (ESIPT), showing potential for monitoring aqueous environments (Kimuro et al., 2017).

Potential Biological Activities :

- Isoindolin-1-one derivatives have shown promise in various biological applications. For instance, studies on compounds with an isoindoline skeleton, including 4-hydroxyisoindolin-1-one, have been isolated from natural sources like the larvae of Myrmeleontidae species, suggesting potential medicinal uses (Nakatani et al., 2006).

- 5-Hydroxyindole, similar in structure to 7-Hydroxyisoindolin-1-one, has been investigated for its effects on human alpha 7 nicotinic acetylcholine receptors and glutamate release in cerebellar slices, indicating potential neurological applications (Zwart et al., 2002).

Synthetic Utility and Diversity :

- The synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones, which includes 7-hydroxy derivatives, demonstrates the versatility of these compounds in creating complex structures like alkaloids and topoisomerase inhibitors (Reddy & Mallesh, 2018), (Nguyen et al., 2015).

- The controlled photochemical synthesis of substituted isoquinoline-1,3,4(2H)-triones and 3-hydroxyisoindolin-1-ones, utilizing radical cyclization cascades, further underscores the synthetic potential of these compounds (Reddy, Prasanth, & Anandhan, 2022).

Enantioselective Synthesis and Resolution :

- Asymmetric hydrogenolysis and dynamic preferential crystallization have been employed for the enantioselective synthesis and resolution of 3-hydroxyisoindolin-1-ones, highlighting the importance of these compounds in chiral chemistry and potential pharmaceutical applications (Chen et al., 2012), (Yagishita et al., 2012).

Potential Anti-Cancer Activity :

- A study on the design, synthesis, and evaluation of a 3-methyleneisoindolin-1-one library showed anti-cancer activity, particularly against human breast cancer cell lines, suggesting a role in medicinal chemistry (Mehta, Mangyan, & Brahmchari, 2022).

Safety And Hazards

特性

IUPAC Name |

7-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-3-1-2-5-4-9-8(11)7(5)6/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKWUFXTQKCDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717642 | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxyisoindolin-1-one | |

CAS RN |

1033809-85-6 | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1426068.png)